molecular formula C12H25N B13731193 4-(2-Methylpentyl)cyclohexylamine CAS No. 38793-03-2

4-(2-Methylpentyl)cyclohexylamine

Cat. No.: B13731193
CAS No.: 38793-03-2
M. Wt: 183.33 g/mol
InChI Key: HTQOFUAMZXTULA-UHFFFAOYSA-N
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Description

4-(2-Methylpentyl)cyclohexylamine is an organic compound belonging to the class of aliphatic amines It is a derivative of cyclohexylamine, characterized by the presence of a 2-methylpentyl group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpentyl)cyclohexylamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-methylpentyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction: Cyclohexylamine is reacted with 2-methylpentyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures.

    Hydrogenation: Another method involves the hydrogenation of 4-(2-Methylpentyl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpentyl)cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-(2-Methylpentyl)cyclohexylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpentyl)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(2-Methylpentyl)cyclohexylamine can be compared with other similar compounds such as:

    Cyclohexylamine: A simpler analog without the 2-methylpentyl group, used in similar applications but with different properties.

    4-(2-Ethylhexyl)cyclohexylamine: Another derivative with a different alkyl group, offering variations in reactivity and application potential.

    N-Methylcyclohexylamine: A related compound with a methyl group attached to the nitrogen atom, used in different chemical and industrial processes.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to its analogs.

Properties

CAS No.

38793-03-2

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

4-(2-methylpentyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-3-4-10(2)9-11-5-7-12(13)8-6-11/h10-12H,3-9,13H2,1-2H3

InChI Key

HTQOFUAMZXTULA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1CCC(CC1)N

Origin of Product

United States

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